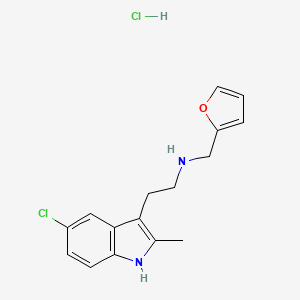
2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine hydrochloride, also known as CL-218,872, is a selective serotonin 5-HT1D receptor agonist. It was first synthesized in 1995 by a team of chemists at Pfizer, and since then has been extensively studied for its potential therapeutic applications.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine hydrochloride' involves the reaction of 5-chloro-2-methyl-1H-indole-3-carboxaldehyde with furan-2-ylmethanamine, followed by reduction and hydrochloride salt formation.
Starting Materials
5-chloro-2-methyl-1H-indole-3-carboxaldehyde, furan-2-ylmethanamine, sodium borohydride, hydrochloric acid, ethanol
Reaction
Step 1: 5-chloro-2-methyl-1H-indole-3-carboxaldehyde is reacted with furan-2-ylmethanamine in ethanol to form 2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine., Step 2: The resulting compound is reduced using sodium borohydride to form 2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine., Step 3: The final step involves the formation of the hydrochloride salt of the compound by reacting it with hydrochloric acid.
Mechanism Of Action
2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine hydrochloride acts as a selective agonist for the 5-HT1D receptor, which is found in high concentrations in the brain and is thought to play a role in the pathophysiology of migraines. By activating this receptor, 2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine hydrochloride is able to modulate the release of neurotransmitters such as serotonin and inhibit the transmission of pain signals in the brain.
Biochemical And Physiological Effects
In addition to its effects on migraines, 2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine hydrochloride has been shown to have other biochemical and physiological effects. It has been found to inhibit platelet aggregation, which may have implications for the treatment of cardiovascular disease. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages And Limitations For Lab Experiments
One of the advantages of 2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine hydrochloride is its high selectivity for the 5-HT1D receptor, which allows for more precise modulation of neurotransmitter release. However, its hydrophobic nature can make it difficult to work with in aqueous solutions, and its high cost may limit its use in some experiments.
Future Directions
There are several potential future directions for research on 2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine hydrochloride. One area of interest is its potential use in the treatment of other neurological disorders, such as Parkinson's disease and epilepsy. It may also have applications in the field of drug addiction, as it has been shown to reduce cocaine-seeking behavior in animal models. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine hydrochloride and its potential therapeutic applications.
Scientific Research Applications
2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine hydrochloride has been studied extensively for its potential therapeutic applications, particularly in the treatment of migraine headaches. It has been shown to be effective in reducing the frequency and severity of migraines, and is currently under investigation as a potential migraine prophylactic.
properties
IUPAC Name |
2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O.ClH/c1-11-14(6-7-18-10-13-3-2-8-20-13)15-9-12(17)4-5-16(15)19-11;/h2-5,8-9,18-19H,6-7,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPHOBRBKHXDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CCNCC3=CC=CO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

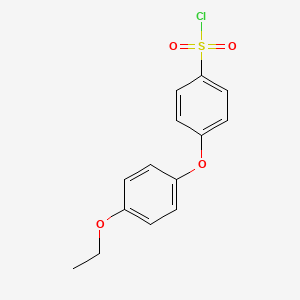
![2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid](/img/structure/B2897904.png)
![N-(4-methoxyphenyl)-2-(1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2897905.png)
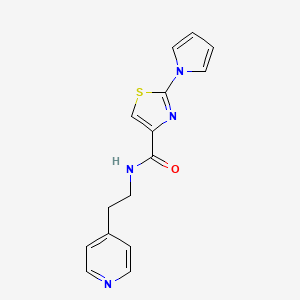
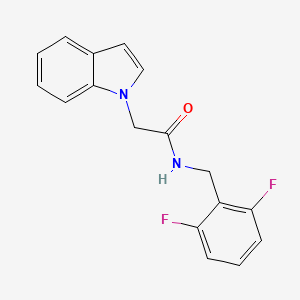
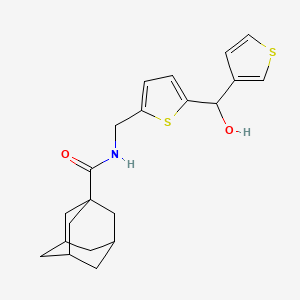
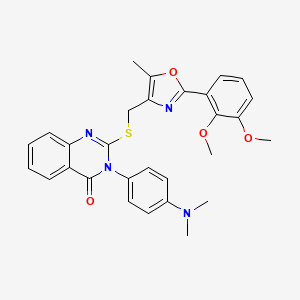
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2897915.png)
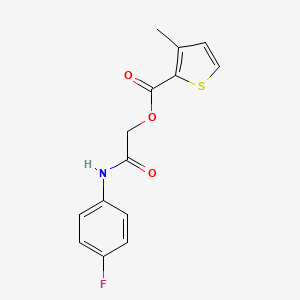
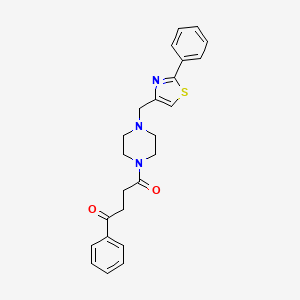

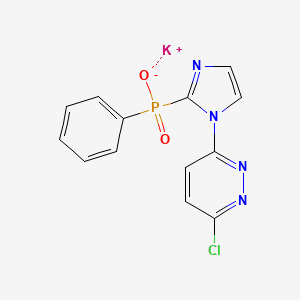
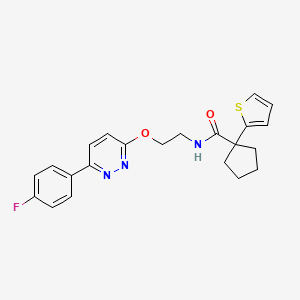
![2-[[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2897925.png)